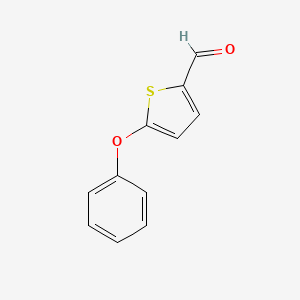

5-Phenoxy-thiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O2S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

5-phenoxythiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H8O2S/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-8H |

InChI Key |

PESAJTCWOFDVMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(S2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenoxy Thiophene 2 Carbaldehyde

Direct Synthesis of 5-Phenoxy-thiophene-2-carbaldehyde

A direct synthetic route to this compound would ideally involve the simultaneous or sequential addition of the phenoxy and formyl groups in a single reaction vessel. However, the existing literature primarily details a multi-step approach. The most plausible direct synthesis would likely involve the formylation of a pre-synthesized 2-phenoxythiophene.

Reported Synthetic Pathways and Conditions

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 2-phenoxythiophene. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction is generally carried out in an inert solvent. The phenoxy group, being an electron-donating group, activates the thiophene (B33073) ring towards electrophilic substitution, directing the formylation primarily to the vacant 5-position due to steric hindrance at the 3-position and the electronic influence of the sulfur atom.

Alternatively, the introduction of the formyl group can be accomplished via lithiation of 2-phenoxythiophene followed by quenching with a formylating agent such as DMF. This method involves the deprotonation of the most acidic proton on the thiophene ring, which is typically at the 5-position, using a strong base like n-butyllithium (n-BuLi), followed by the reaction with DMF to introduce the aldehyde functionality.

A less common approach could involve the Ullmann condensation of a 5-halothiophene-2-carbaldehyde with phenol in the presence of a copper catalyst. This method, however, is often challenging due to the potential for side reactions and the harsh conditions required.

| Method | Reagents | Typical Conditions | Key Features |

| Vilsmeier-Haack Formylation | 2-Phenoxythiophene, POCl₃, DMF | Inert solvent, 0°C to room temperature | Good regioselectivity for the 5-position, mild conditions. |

| Lithiation and Formylation | 2-Phenoxythiophene, n-BuLi, DMF | Anhydrous THF, low temperature (-78°C) | High regioselectivity, requires strictly anhydrous conditions. |

| Ullmann Condensation | 5-Halothiophene-2-carbaldehyde, Phenol, Copper catalyst, Base | High temperature, polar aprotic solvent | Useful for forming C-O bonds, can have limitations with substrate scope and harsh conditions. |

Mechanistic Considerations for Phenoxy Group Introduction

In an SɴAr approach, a thiophene ring bearing a good leaving group, such as a halogen (e.g., 2-bromothiophene), is reacted with a phenoxide salt. For this reaction to proceed, the thiophene ring usually needs to be activated by electron-withdrawing groups. However, in the absence of strong activation, harsher conditions might be necessary.

The Ullmann condensation provides a more general method for the formation of diaryl ethers. In this reaction, a halothiophene (e.g., 2-bromothiophene) is coupled with phenol in the presence of a copper catalyst and a base. The mechanism is believed to involve the formation of a copper phenoxide species, which then undergoes oxidative addition to the halothiophene, followed by reductive elimination to yield the 2-phenoxythiophene and regenerate the copper catalyst.

Strategies for the Construction of Substituted Thiophene-2-carbaldehyde (B41791) Scaffolds

The synthesis of substituted thiophene-2-carbaldehydes is a cornerstone of thiophene chemistry, with formylation reactions being the most direct method for introducing the aldehyde functionality.

Formylation Reactions of Thiophene Nuclei

Formylation of the thiophene nucleus is an electrophilic aromatic substitution reaction. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles, with a strong preference for substitution at the 2- and 5-positions.

The Vilsmeier-Haack reaction is a widely employed and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene and its derivatives. commonorganicchemistry.comcommonorganicchemistry.comcambridge.org The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide (commonly DMF) with an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. wikipedia.org

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent. The thiophene ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium salt. This leads to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the workup to afford the final aldehyde product. organic-chemistry.org For monosubstituted thiophenes, the position of formylation is dictated by the electronic nature and steric bulk of the substituent. Electron-donating groups generally direct formylation to the ortho and para positions relative to the substituent. In the case of 2-substituted thiophenes, the formylation predominantly occurs at the 5-position.

Besides the Vilsmeier-Haack reaction, several other methods can be utilized for the electrophilic formylation of thiophenes.

One common alternative is the Rieche formylation , which employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.org This method is particularly effective for electron-rich aromatic compounds.

Another approach is the Duff reaction , which uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid. wikipedia.orgsemanticscholar.orgchem-station.com This reaction is generally suitable for highly activated aromatic compounds like phenols, and formylation usually occurs at the position ortho to the activating group. wikipedia.orgrsc.org

Arylation and Heteroarylation through Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, representing a cornerstone in the synthesis of bi-aryl and heteroaryl compounds.

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.gov This methodology is highly effective for the synthesis of aryl-substituted thiophenes due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of boronic acid reagents. nih.govnih.gov In the context of this compound, this reaction can be envisioned through the coupling of a pre-functionalized 5-halothiophene-2-carbaldehyde with phenoxyboronic acid or, more commonly, by coupling 5-(boronic acid)-thiophene-2-carbaldehyde with a suitable phenoxy-containing coupling partner.

A series of arylthiophene-2-carbaldehyde compounds have been synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling. nih.gov For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic pinacol esters/acids has been successfully demonstrated. nih.gov The synthesis of thienylpyrroles and their formyl derivatives has also been achieved using Suzuki-Miyaura reactions, often resulting in better yields compared to other coupling methods like Stille or decarboxylative coupling. core.ac.uk

The general conditions for such reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst, a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system like DME/water or DMF. core.ac.uksemanticscholar.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Reactions in Thiophene Synthesis

| Thiophene Substrate | Coupling Partner | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (Bi)thienyl bromides | 1-Methyl-2-pyrrole boronic acid pinacol ester | Pd(PPh₃)₄ (3) | 2 M Na₂CO₃ | DME | 80 | 15-85 | core.ac.uk |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol esters/acids | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | Moderate to Excellent | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Reflux | Not specified | nih.gov |

While palladium catalysis is prevalent, other transition metals have also been employed for cross-coupling reactions. These alternatives can offer different reactivity profiles, cost-effectiveness, or ligand-free conditions. rsc.org For the synthesis of this compound, a key step is the formation of a C-O bond between the thiophene and phenyl rings. While typically achieved through nucleophilic aromatic substitution (Ullmann condensation), modern cross-coupling methods can also be applied.

Transition metal complexes involving copper and nickel have been reported to catalyze various cross-coupling reactions, including Sonogashira and Suzuki-Miyaura type couplings. mdpi.com For example, nickel complexes derived from thiosemicarbazones have shown good to very good conversions in Sonogashira reactions of aryl halides. mdpi.com Although not directly applied to the synthesis of this compound, these catalytic systems present potential alternatives for the formation of the aryl-thiophene linkage, especially in cases where palladium catalysts may be less effective or desirable. Ligand-free metal-catalyzed cross-coupling reactions are also gaining attention as they are more sustainable and cost-effective. rsc.org

Functional Group Interconversions on the Thiophene Ring

The synthesis of the target molecule often relies on the strategic manipulation of functional groups on the thiophene core. This can involve introducing a handle for cross-coupling or transforming a group into the desired carbaldehyde.

Halogenated thiophenes are crucial intermediates in the synthesis of functionalized thiophene derivatives, serving as precursors for a wide array of cross-coupling reactions. core.ac.uk The regioselective halogenation of the thiophene ring allows for the precise introduction of a coupling handle. For the synthesis of this compound, a common strategy involves the preparation of 5-bromo-thiophene-2-carbaldehyde.

This halogenated intermediate can then undergo a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction with phenol or a phenoxy-containing reagent to form the desired phenoxy ether linkage. A five-step synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde starting from 2,3,5-tribromothiophene highlights the utility of chemo- and regioselective bromine/lithium exchange reactions for derivatization. mdpi.com This demonstrates how a polyhalogenated thiophene can be selectively functionalized at different positions.

Oxidative transformations are another key strategy in the synthesis of thiophene carbaldehydes. This can involve the oxidation of a methyl group or an alcohol at the 2-position of the thiophene ring to the corresponding aldehyde. For instance, a synthetic route could involve the initial formation of 5-phenoxy-2-methylthiophene, which is then selectively oxidized to this compound.

Various oxidizing agents and conditions can be employed for this transformation. A method for the synthesis of 2-thiophenecarboxylic acids from thiophenes using a CCl₄–CH₃OH–catalyst system involves the in-situ formation of formaldehyde (B43269), which oxymethylates the thiophene, followed by oxidation. semanticscholar.org In a different context, the oxidation of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde with hydrogen peroxide in acetic acid resulted in the oxidation of both the sulfide (B99878) and aldehyde groups. researchgate.net This indicates that careful selection of the oxidant and reaction conditions is crucial to achieve the desired selective oxidation of a methyl or alcohol group to a carbaldehyde without affecting other sensitive functionalities in the molecule.

Novel Synthetic Route Development for this compound

A plausible novel route could start with the Vilsmeier-Haack formylation of 2-phenoxythiophene. This reaction introduces the formyl group at the 5-position of the thiophene ring in a single step. The starting 2-phenoxythiophene could be synthesized via an Ullmann condensation between 2-bromothiophene and phenol.

Another innovative approach could be the adaptation of multicomponent reactions, which are known for their efficiency in building molecular complexity in a single step. researchgate.net Research into new catalytic systems, such as the use of different transition metal catalysts or ligand-free conditions, could also lead to more sustainable and economical synthetic pathways. rsc.org The direct C-H arylation of thiophene-2-carbaldehyde with a phenoxy-containing coupling partner, while challenging due to regioselectivity, represents a highly atom-economical and desirable synthetic strategy.

Exploration of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction.

One of the primary strategies is the adoption of greener solvent alternatives to traditional, often hazardous, organic solvents. For instance, in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of aryl ethers, the choice of solvent can significantly impact the reaction's environmental footprint. While dipolar aprotic solvents like N,N-Dimethylformamide (DMF) are effective, their toxicity and disposal issues have prompted research into more sustainable options. The exploration of bio-derived solvents or performing reactions in aqueous media are active areas of investigation to mitigate the environmental impact.

Microwave-assisted synthesis represents another cornerstone of green chemistry applicable to the preparation of this compound. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. Furthermore, the localized and efficient heating provided by microwaves can lead to higher product yields and purities, thereby reducing the need for extensive purification steps and minimizing waste generation. For the synthesis of related aryl ethers, microwave-assisted protocols have been shown to be highly effective, suggesting their potential for the synthesis of the target molecule.

The principles of atom economy are also central to the green synthesis of this compound. Catalytic cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig C-O coupling, are inherently more atom-economical than stoichiometric methods. By using catalytic amounts of a transition metal, these reactions minimize the generation of inorganic waste. Ongoing research focuses on developing catalysts with higher turnover numbers and turnover frequencies, allowing for even lower catalyst loadings and further improving the atom economy of the synthesis.

Catalytic Approaches to Enhanced Selectivity and Yield

The selective and high-yield synthesis of this compound heavily relies on the strategic use of advanced catalytic systems. Both copper- and palladium-based catalysts are prominent in the formation of the crucial aryl-ether bond.

The Ullmann condensation, a classic copper-catalyzed reaction, provides a direct route to this compound from a suitable 5-halo-thiophene-2-carbaldehyde (e.g., 5-bromo-thiophene-2-carbaldehyde) and phenol. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced ligand-assisted copper catalysis, which allows for milder reaction conditions and lower catalyst loadings. The choice of ligand is critical in modulating the reactivity and stability of the copper catalyst, thereby influencing the yield and selectivity of the reaction.

Table 1: Illustrative Catalytic Systems for Ullmann-type C-O Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Potential Yield Range (%) |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110-130 | 70-90 |

| Cu₂O | N,N'-dimethyl-ethylenediamine | K₃PO₄ | Dioxane | 100-120 | 65-85 |

| Cu(OAc)₂ | 2-Pyridine-carboxylic acid | K₂CO₃ | DMF | 120-140 | 60-80 |

This table presents hypothetical data based on analogous Ullmann C-O coupling reactions reported in the literature for similar substrates. The actual yields for the synthesis of this compound would require experimental verification.

The Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile palladium-catalyzed method for the formation of diaryl ethers. This reaction offers several advantages over the traditional Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The synthesis of this compound via this method would involve the coupling of a 5-halo-thiophene-2-carbaldehyde with phenol in the presence of a palladium catalyst, a phosphine ligand, and a base.

The selectivity and efficiency of the Buchwald-Hartwig reaction are highly dependent on the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The careful selection of the ligand-catalyst combination is essential to achieve high yields and prevent side reactions.

Table 2: Representative Ligands for Palladium-Catalyzed C-O Coupling Reactions

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Potential Yield Range (%) |

| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 80-100 | 80-95 |

| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 90-110 | 75-90 |

| SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 80-100 | 80-95 |

This table presents hypothetical data based on analogous Buchwald-Hartwig C-O coupling reactions reported in the literature for similar substrates. The actual yields for the synthesis of this compound would require experimental verification.

Chemical Reactivity and Derivatization Pathways of 5 Phenoxy Thiophene 2 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde functional group in 5-phenoxy-thiophene-2-carbaldehyde is a versatile handle for a wide range of chemical modifications. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent hydrogen atom can be removed in oxidation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. This class of reactions is fundamental to the derivatization of this compound, allowing for the introduction of a wide array of functional groups. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the corresponding alcohol. For instance, reaction with a Grignard reagent (R-MgX) would yield a secondary alcohol.

The reactivity of the aldehyde can be influenced by the electronic nature of the phenoxy group. Electron-donating substituents on the phenoxy ring would be expected to decrease the electrophilicity of the aldehyde, potentially slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups would enhance its reactivity.

Condensation Reactions for Schiff Base Formation and Imine Derivatives.pharmaguideline.comnih.govresearchgate.netnih.gov

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netorientjchem.orgjecst.org This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netjecst.org These reactions are often catalyzed by a small amount of acid. orientjchem.org

The formation of Schiff bases is a highly efficient and versatile method for introducing nitrogen-containing functionalities. A wide variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a diverse library of imine derivatives. researchgate.netnih.gov For example, the condensation of thiophene-2-carbaldehyde (B41791) with aniline (B41778) and substituted anilines in ethanol (B145695) with a catalytic amount of sulfuric acid yields the corresponding 2-thiophenylidine substituted anilines. orientjchem.org Similarly, reaction with 2-aminothiophenol (B119425) can produce novel Schiff bases. researchgate.net

The resulting Schiff bases are themselves valuable intermediates and can exhibit a range of biological activities. researchgate.netresearchgate.net They can also be further modified, for instance, through reduction of the imine bond to form secondary amines.

A study on the condensation of thiophene-2-carboxaldehyde with N1,N1-diethylethane-1,2-diamine in dichloromethane (B109758) yielded the corresponding Schiff base ligand in high yield (93%). nih.gov

Table 1: Examples of Schiff Base Formation from Thiophene (B33073) Aldehydes

| Aldehyde | Amine | Product | Reference |

| Thiophene-2-carboxaldehyde | Aniline | 2-Thiophenylidine aniline | orientjchem.org |

| 5-Bromo-2-thiophene carboxaldehyde | 2-Aminothiophenol | 2-((5-Bromothiophen-2-yl)methyleneamino)benzenethiol | researchgate.net |

| Thiophene-2-carbaldehyde | N1,N1-Diethylethane-1,2-diamine | (E)-N1,N1-Diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | nih.gov |

| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) | Various amines | Imine-linked Covalent Organic Frameworks | ossila.com |

Reduction of the Carbonyl Group to Alcohols and Amines.benchchem.comnih.gov

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or an amine.

Reduction to Alcohols:

The most common method for reducing the aldehyde to a primary alcohol, (5-phenoxy-thiophen-2-yl)methanol, involves the use of hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is highly effective for this transformation. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol (B129727) at room temperature. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent and can also be used, although it is less selective and requires anhydrous conditions.

Reductive Amination to Amines:

The conversion of the aldehyde to an amine, a process known as reductive amination, can be achieved in a one-pot reaction. This typically involves reacting the aldehyde with an amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Alternatively, a two-step process can be employed where the aldehyde is first converted to an oxime by reaction with hydroxylamine, followed by reduction of the oxime to the primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

Recent advancements have also explored biocatalytic hydrogen-borrowing cascades for the conversion of alcohols to amines, which could be a potential route starting from the corresponding alcohol derivative of this compound. nih.gov

Oxidation Reactions of the Aldehyde Functionality

The aldehyde group of this compound can be oxidized to a carboxylic acid, 5-phenoxy-thiophene-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis.

A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents such as silver oxide (Tollens' reagent) or chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions can be used. However, stronger oxidizing agents are more commonly employed to ensure complete conversion. These include potassium permanganate (B83412) (KMnO4) under basic or neutral conditions, and Jones reagent (CrO3 in aqueous sulfuric acid and acetone).

In one study, 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde was oxidized at both the sulfide (B99878) and aldehyde groups using 30% hydrogen peroxide in glacial acetic acid to yield 5-(2-thienylsulfonyl)thiophene-2-carboxylic acid. researchgate.net This suggests that with a phenoxy substituent, similar oxidation of the aldehyde to a carboxylic acid is feasible, although the reaction conditions would need to be carefully controlled to avoid potential oxidation of the thiophene ring or the phenoxy group. The stability of the thiophene ring to oxidizing agents can be variable. pharmaguideline.com

Decarbonylation Processes.benchchem.com

Decarbonylation is a chemical reaction that involves the removal of a carbonyl group (C=O), typically as carbon monoxide (CO). For an aldehyde like this compound, decarbonylation would lead to the formation of 2-phenoxythiophene.

This reaction is not as common as other transformations of aldehydes but can be achieved under specific conditions, often requiring transition metal catalysts. Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh3)3), are well-known for their ability to catalyze the decarbonylation of aldehydes. The reaction mechanism generally involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the carbonyl group and subsequent reductive elimination of the decarbonylated product and carbon monoxide.

The efficiency of the decarbonylation process can be influenced by the structure of the aldehyde and the reaction conditions, including temperature and the specific catalyst used. For this compound, the presence of the sulfur atom in the thiophene ring could potentially interact with the metal catalyst, influencing the course of the reaction.

Reactions Involving the Thiophene Heterocycle and Phenoxy Substituent

The thiophene ring in this compound is an aromatic heterocycle that can undergo electrophilic substitution reactions. pharmaguideline.comnumberanalytics.com The presence of the phenoxy group at the 5-position and the aldehyde group at the 2-position will influence the regioselectivity of these reactions. The sulfur atom in the thiophene ring can also be a site for oxidation. nih.gov

Thiophene is generally more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.com The electron-donating nature of the sulfur atom activates the ring towards attack by electrophiles. The substitution typically occurs at the C2 and C5 positions, which are the most electron-rich. pharmaguideline.com In this compound, the 2- and 5-positions are already substituted. Therefore, electrophilic attack would be directed to the remaining available positions, C3 and C4. The directing effects of the existing substituents would play a crucial role. The phenoxy group is an ortho-, para-director and activating, while the aldehyde group is a meta-director and deactivating. The interplay of these effects would determine the final substitution pattern.

Examples of electrophilic substitution reactions that thiophenes undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. numberanalytics.com For instance, nitration of thiophene typically yields 2-nitrothiophene (B1581588) as the major product. numberanalytics.com

The phenoxy substituent itself can also undergo reactions, such as electrophilic substitution on the phenyl ring, although the reactivity of the thiophene ring is generally higher.

Furthermore, the sulfur atom of the thiophene ring can be oxidized under certain conditions to form a sulfoxide (B87167) or a sulfone. nih.gov Thiophene-S-oxides are generally unstable unless bulky substituents are present. nih.gov Oxidation of thiophene derivatives can sometimes lead to ring-opening products. pharmaguideline.com

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution than benzene. pearson.comnih.gov The position of substitution on the thiophene ring in this compound is directed by the combined electronic effects of the existing substituents. The sulfur atom strongly directs electrophiles to the adjacent α-positions (2 and 5). The aldehyde at position 2 is an electron-withdrawing group, which deactivates the ring, particularly at positions 3 and 5. Conversely, the phenoxy group at position 5 is an electron-donating group through resonance, activating the ring, especially at the ortho and para positions (positions 4 and 2, relative to the phenoxy group).

Given that position 2 is occupied, electrophilic attack is most likely to occur at the remaining open positions, 3 and 4. The activating effect of the phenoxy group and the deactivating effect of the aldehyde group make the 4-position the most probable site for electrophilic attack. This is because it is ortho to the activating phenoxy group and meta to the deactivating aldehyde group. Studies on similarly substituted thiophenes confirm that substitution often occurs at the position activated by the donor group and least deactivated by the acceptor group. researchgate.netresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product | Reference |

| Nitrating Mixture (HNO₃/H₂SO₄) | 4-Nitro-5-phenoxy-thiophene-2-carbaldehyde | researchgate.net |

| Halogen (e.g., Br₂) | 4-Bromo-5-phenoxy-thiophene-2-carbaldehyde | researchgate.net |

| Sulfonating Agent (SO₃/H₂SO₄) | 5-Phenoxy-2-formylthiophene-4-sulfonic acid | nih.gov |

Reactivity at the Phenoxy Linkage

The ether linkage in this compound is generally stable under many reaction conditions. However, cleavage of the C-O bond can be achieved under harsh conditions, such as with strong acids like hydrobromic or hydroiodic acid, or with potent nucleophiles. This reactivity is not commonly exploited for derivatization unless removal or replacement of the phenoxy group is specifically desired.

Functionalization of the Phenoxy Aromatic Ring

The phenoxy group itself can undergo electrophilic aromatic substitution on its benzene ring. The ether oxygen is an activating, ortho-para directing group, while the thiophene-2-carbaldehyde moiety acts as a deactivating group through the ether linkage. Therefore, electrophilic attack will preferentially occur at the ortho and para positions of the phenoxy ring. The para position is sterically more accessible and is often the major product in such substitutions. nih.gov

Table 2: Potential Functionalization of the Phenoxy Ring

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-(4-Nitrophenoxy)-thiophene-2-carbaldehyde |

| Halogenation | Br₂/FeBr₃ | 5-(4-Bromophenoxy)-thiophene-2-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-(4-Acylphenoxy)-thiophene-2-carbaldehyde |

Multi-Component Reactions and Cascade Transformations Incorporating this compound

The aldehyde functionality of this compound makes it a valuable substrate for multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov These reactions offer a streamlined approach to synthesizing diverse molecular scaffolds. nih.govnih.gov

For instance, this compound can participate in well-known MCRs such as:

Biginelli Reaction: A one-pot cyclocondensation with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones or their thio-analogs.

Hantzsch Dihydropyridine Synthesis: Reaction with two equivalents of a β-ketoester and ammonia (B1221849) to form substituted dihydropyridines.

Ugi Reaction: A four-component reaction with an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. rug.nl

Passerini Reaction: A three-component reaction involving a carboxylic acid and an isocyanide to give α-acyloxy carboxamides.

Cascade reactions, which involve a series of intramolecular transformations following an initial intermolecular reaction, can also be initiated using this compound. For example, a Knoevenagel condensation with an active methylene (B1212753) compound could be followed by an intramolecular cyclization to construct fused ring systems. nih.gov The specific pathways and products of these reactions would depend on the chosen reactants and catalysts. rsc.org

Polymerization Studies of Thiophene Carbaldehyde Monomers

Thiophene and its derivatives are fundamental building blocks for conducting polymers due to their environmental and thermal stability. researchgate.net The polymerization of thiophene-2-carbaldehyde monomers can proceed through various methods, including acid catalysis, to form polymers where the polymerization occurs at the aldehyde group. journalskuwait.org

Mechanistic Investigations of Polymerization Pathways

The polymerization of thiophene-2-carbaldehyde can be initiated by an acid catalyst in a solvent like methanol. researchgate.netjournalskuwait.org The mechanism involves the electrophilic addition at the aldehyde group. researchgate.net The reaction proceeds over time at room temperature, often indicated by a color change in the solution and the eventual formation of a precipitate. journalskuwait.org The resulting polymer, poly(thiophene-2-carbaldehyde), can be characterized by various spectroscopic and microscopic techniques to confirm its structure and morphology. journalskuwait.orgjournalskuwait.org

Alternatively, thiophene monomers can be polymerized through oxidative chemical or electrochemical methods, which lead to the formation of a conjugated polythiophene backbone. In this case, the aldehyde group would be a substituent on the polymer chain. acs.org The choice of polymerization method is crucial as it determines the final polymer structure and properties. researchgate.net

Influence of Substituents on Polymer Architecture

Substituents on the thiophene ring have a profound impact on the resulting polymer's architecture and properties. acs.org The phenoxy and carbaldehyde groups in this compound would influence the polymer's solubility, morphology, and electronic characteristics.

The phenoxy group , being relatively bulky, can affect the planarity of the polythiophene backbone, which in turn influences the extent of π-conjugation and the polymer's conductivity. However, it can also enhance solubility in organic solvents.

The carbaldehyde group is a polar functional group that can introduce specific interactions between polymer chains, affecting the material's morphology. acs.org It also provides a reactive handle for post-polymerization modification, allowing for the grafting of other functional molecules. acs.org

The interplay between these substituents ultimately dictates the supramolecular organization and the final properties of the polymer, such as its application in electronic devices or sensors. acs.orgacs.org

Advanced Characterization and Theoretical Investigations of 5 Phenoxy Thiophene 2 Carbaldehyde

Comprehensive Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Specific ¹H, ¹³C, and 2D NMR spectral data for 5-Phenoxy-thiophene-2-carbaldehyde are not documented in the available literature. For comparison, related compounds like 4-arylthiophene-2-carbaldehydes show characteristic signals for the aldehyde proton around δ 9.95 ppm, with thiophene (B33073) and aryl protons appearing in the aromatic region. nih.gov However, the precise chemical shifts and coupling constants for this compound would be influenced by the electron-donating ether oxygen, leading to different values.

Fourier Transform Infrared (FTIR) Spectroscopy

Detailed FTIR spectral data for this compound is not available. Generally, thiophene-2-carbaldehyde (B41791) derivatives exhibit a strong carbonyl (C=O) stretching vibration. For instance, the C=O stretch in thiophene-2-carbaldehyde itself is observed at 1665 cm⁻¹. researchgate.net The presence of the phenoxy group would likely influence the position of this band and introduce characteristic C-O-C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption data for this compound could be located. The electronic transitions responsible for UV-Vis absorption in such a conjugated system would be sensitive to the nature of the substituent. Polymeric forms of thiophene-2-carbaldehyde show absorption maxima that can extend into the visible region. journalskuwait.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Specific HRMS data and fragmentation patterns for this compound are not reported. The molecular weight of the related 5-phenylthiophene-2-carbaldehyde (B91291) is 188.25 g/mol . nih.govsigmaaldrich.com HRMS would provide the exact mass of this compound, confirming its elemental composition, while fragmentation analysis would reveal the stability of the phenoxy-thiophene linkage.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been published. X-ray crystallography on related molecules, such as 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, has provided detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Similar analysis for the title compound would be necessary to definitively determine its three-dimensional structure.

Computational Chemistry and Quantum Mechanical Studies

There are no specific computational or quantum mechanical studies reported for this compound in the reviewed literature. Such studies, often employing Density Functional Theory (DFT), are valuable for understanding the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of thiophene derivatives. nih.govnih.gov These theoretical investigations would be required to complement and rationalize any future experimental findings for this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the molecular geometry and electronic characteristics of complex organic molecules like this compound. These theoretical calculations provide a deeper understanding of the molecule's behavior at the atomic level.

Energetic Landscape and Conformational Analysis

The conformational flexibility of this compound, primarily arising from the rotation around the ether linkage between the phenoxy and thiophene rings, dictates its three-dimensional structure and, consequently, its physical and chemical properties. DFT calculations are instrumental in mapping the energetic landscape of these conformations. By systematically rotating the dihedral angle of the C-O-C-C bond and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformers and the energy barriers between different conformations. For similar phenoxy-containing compounds, studies have shown that planar or near-planar arrangements are often the most stable due to favorable π-conjugation, though steric hindrance can lead to twisted, higher-energy conformers. The relative energies of these conformers are crucial for understanding the compound's behavior in different environments.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.compku.edu.cnimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized over the electron-rich thiophene and phenoxy rings, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. These calculations are vital for predicting how this compound will interact with other reagents and for designing new reactions.

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods can accurately simulate various spectroscopic parameters, providing a powerful tool for interpreting experimental data and confirming the structure of this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental spectra, help in the precise assignment of each proton and carbon atom in the molecule. For instance, the aldehyde proton is expected to have a characteristic downfield chemical shift. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the C=O stretching of the aldehyde group, C-O-C ether stretches, and the characteristic vibrations of the thiophene and phenyl rings. Comparing the simulated Infrared (IR) spectrum with the experimental one aids in the detailed assignment of the observed absorption bands. iosrjournals.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, such as the π→π* and n→π* transitions. The simulated spectrum, including the maximum absorption wavelengths (λmax), can be correlated with experimental UV-Vis data to understand the electronic structure and chromophoric properties of the compound. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can reveal how the molecule explores its conformational space, the timescales of these motions, and how intermolecular interactions influence its behavior. This information is particularly valuable for understanding its properties in solution and for applications in materials science and drug design.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. asianpubs.org For a series of related compounds, including derivatives of this compound, QSPR models can be developed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with specific properties such as solubility, boiling point, or biological activity.

Although specific QSPR studies on this compound are not widely reported, the principles of QSPR can be applied to predict its properties. By calculating a range of molecular descriptors for this compound, it is possible to use existing QSPR models for similar thiophene derivatives to estimate its physicochemical characteristics. This approach can guide the design of new molecules with desired properties.

Applications and Advanced Material Development Via 5 Phenoxy Thiophene 2 Carbaldehyde Scaffolds

Contributions to Functional Materials Science:The field of organic electronic materials often utilizes thiophene (B33073) derivatives due to their favorable electronic properties.ontosight.aiResearch into thiophene-based semiconductors and conductive polymers is an active area. However, specific studies detailing the incorporation of 5-Phenoxy-thiophene-2-carbaldehyde into such materials, including data on their performance and characteristics, could not be located. The properties of conductive polymers are highly dependent on the specific substituents on the thiophene ring, and without dedicated research, the impact of the phenoxy group remains speculative.

Organic Electronic Materials.

Photoactive Systems

Thiophene-based compounds are integral to the field of photoactive systems due to their excellent electronic properties and stability. Derivatives of thiophene-2-carbaldehyde (B41791) are frequently used to construct "push-pull" chromophores, where the aldehyde group acts as an electron-acceptor (the "pull"). When combined with an electron-donating group (the "push"), these molecules can exhibit strong intramolecular charge transfer (ICT) upon photoexcitation.

Research into novel chromophores based on the thieno[3,2-b]thiophene (B52689) core, which is structurally related to the phenoxy-thiophene scaffold, has demonstrated the potential of these systems. By functionalizing these structures with various electron-donating and -accepting groups, materials with intense absorption in the near-UV to visible region have been developed. researchgate.net These properties are essential for applications in organic electronics and nonlinear optics. The strategic design of such molecules, leveraging the electronic characteristics of the thiophene ring, allows for the fine-tuning of their absorption and emission profiles. researchgate.net

Luminescent and Optoelectronic Materials

The development of luminescent and optoelectronic materials often relies on organic molecules that can be readily synthesized and modified. Donor-π-acceptor (D-π-A) molecules are a cornerstone of this field, and the triphenylamine-thiophene carbaldehyde backbone is a common structural motif. researchgate.net These materials are valued for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The phenoxy group in this compound can influence the electronic properties and the solid-state packing of the molecules, which in turn affects their luminescent behavior.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cn This effect is the opposite of the aggregation-caused quenching (ACQ) that affects many traditional fluorophores, making AIE materials highly valuable for applications in solid-state lighting, bio-imaging, and chemical sensing. magtech.com.cnnih.gov

The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. magtech.com.cn While AIE has not been specifically documented for this compound, related thiophene-substituted molecules have shown this property. For instance, a tetraphenylethylene (B103901) derivative functionalized with thiophene groups (TPE-4T) was found to exhibit AIE. nih.gov The pristine TPE-4T film emits a strong bluish-green light, which changes upon UV irradiation, demonstrating the potential for creating photo-responsive AIE systems. nih.gov This suggests that incorporating a this compound unit into larger, sterically hindered molecules could induce AIE properties.

AIE-based probes can be designed for specific analytes. For example, a probe for formaldehyde (B43269) (FA) was developed using a tetraphenylethene (TPE) core functionalized with amine groups. nih.gov The reaction with FA alters the molecule's solubility, causing aggregation and a "turn-on" fluorescence signal, with a detection limit as low as 40 nM. nih.govresearchgate.net

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. Materials with large TPA cross-sections are highly sought after for applications such as 3D microfabrication, optical data storage, and, notably, bioimaging, where the use of near-infrared light allows for deeper tissue penetration and reduced photodamage. nih.gov

The design of efficient TPA chromophores often involves creating molecules with a significant change in dipole moment upon excitation, which is characteristic of push-pull systems. Research on 5-arylthieno[3,2-b]thiophene derivatives, which share a similar extended π-system to what could be derived from this compound, has yielded compounds with large TPA responses. researchgate.net By combining strong donor and acceptor groups across the thienothiophene bridge, researchers have achieved high fluorescence quantum yields and significant TPA activity. researchgate.net Theoretical studies on other systems have shown that substituting a core structure with suitable electron-donating groups can lead to a substantial red-shift in the TPA wavelength and a dramatic increase in TPA strength, making the resulting molecules potential candidates for biological imaging. nih.gov

Table 1: Two-Photon Absorption (TPA) Properties of Selected Chalcone (B49325) Derivatives This table presents data for acetamide-chalcone derivatives to illustrate the impact of different substituent groups on TPA cross-section values, a principle applicable to the design of derivatives from this compound.

| Compound | Max. TPA Wavelength (nm) | Max. TPA Cross-Section (δ2PA in GM*) |

| ChOCH2CH3 | ~630 | > 40 |

| ChN(CH3)2 | ~840 | Not specified |

| ChNO2 | ~555 | Not specified |

| General Range | 630 - 700 | 28 - 53 |

| Data sourced from a study on acetamide-chalcone derivatives. mdpi.com 1 GM = 10-50 cm4 s photon-1 |

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov They are constructed from organic building blocks linked by strong covalent bonds, making them highly stable. researchgate.net The unique architecture of COFs, particularly 2D COFs, features stacked layers that can form 1D columnar arrays ideal for charge and exciton (B1674681) transport, making them promising for electronic and photovoltaic applications. nih.govresearchgate.net

Thiophene-based monomers are attractive building blocks for COFs due to the inherent electronic properties of the thiophene ring. researchgate.netnih.gov Studies have reported the synthesis of COFs using monomers like 2,5-thiophenediboronic acid and thieno[3,2-b]thiophene-2,5-diboronic acid. nih.gov Although these specific monomers are ditopic and designed for polymerization, the concept of incorporating functional thiophene units is well-established. While using a mono-functional aldehyde like this compound directly as a primary building block for a COF network is not typical, it could be used to modify the pore walls of a pre-existing COF through post-synthetic modification or as a terminating agent to control crystal growth. Furthermore, derivatives of this compound could be synthesized to possess multiple reactive sites, enabling their use as monomers in the construction of novel, functional COFs. researchgate.net

Chemo- and Biosensors based on Thiophene Carbaldehyde Derivatives

Thiophene carbaldehyde derivatives are excellent platforms for the development of optical chemosensors due to the reactivity of the aldehyde group and the responsive electronic nature of the thiophene ring. These sensors often operate via colorimetric or fluorimetric changes upon binding with a target analyte.

A study on heterocyclic aldehydes based on a thieno[3,2-b]thiophene core demonstrated their potential as chemosensors for metal cations. semanticscholar.org One derivative, 4-N,N-dimethylaminophenylthieno[3,2-b]thiophene-2-carbaldehyde, exhibited significant fluorescence quenching in the presence of several metal ions, including Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺. semanticscholar.org This quenching response indicates an interaction between the sensor molecule and the cation, forming the basis of the sensing mechanism. The this compound scaffold is well-suited for such applications, where the phenoxy group can be further functionalized to tune the sensor's selectivity and sensitivity towards specific ions or biomolecules.

Table 2: Chemosensing Response of a Thieno[3,2-b]thiophene Derivative This table summarizes the qualitative fluorescence response of a thiophene-based aldehyde to various metal cations, illustrating the sensing potential of this class of compounds.

| Analyte (Cation) | Fluorescence Response |

| Hg²⁺ | Quenching |

| Fe²⁺ | Quenching |

| Cu²⁺ | Quenching |

| Pd²⁺ | Quenching |

| Fe³⁺ | Quenching |

| Al³⁺ | Quenching |

| Data refers to the response of 4-N,N-dimethylaminophenylthieno[3,2-b]thiophene-2-carbaldehyde. semanticscholar.org |

Design and Synthesis of Functional Derivatives for Specific Chemical Applications

The utility of this compound is vastly expanded through the synthesis of functional derivatives. The aldehyde group and the aromatic rings provide multiple sites for chemical modification, allowing for the creation of a diverse library of compounds tailored for specific applications.

Common synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While the phenoxy group is already in place, this reaction is often used to synthesize the 5-arylthiophene precursor itself from a halogenated thiophene. nih.gov

Knoevenagel Condensation: The aldehyde group is highly reactive and can readily undergo condensation reactions. For example, reaction with active methylene (B1212753) compounds like malononitrile (B47326) or thiobarbituric acid can extend the π-conjugated system, a common strategy for red-shifting absorption and emission spectra in the creation of dyes and nonlinear optical materials. researchgate.net

Schiff Base Formation: The aldehyde can react with primary amines to form imines (Schiff bases). This reaction is fundamental in the synthesis of ligands for metal complexes, molecular switches, and probes for biological systems. semanticscholar.org

Vilsmeier-Haack Reaction: This reaction is a standard method for introducing a formyl (aldehyde) group onto an activated aromatic ring, such as thiophene, and is a key step in the synthesis of the parent carbaldehyde scaffold. wikipedia.orgontosight.ai

By employing these and other synthetic transformations, researchers can design and produce a wide array of functional molecules based on the this compound core, each optimized for performance in advanced materials and chemical systems. semanticscholar.orgresearchgate.net

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

The current research landscape for 5-Phenoxy-thiophene-2-carbaldehyde and related thiophene (B33073) aldehydes is vibrant and expanding. Thiophene-based compounds are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities. nih.gov Thiophene and its derivatives have been integral to the development of numerous therapeutic agents, including anti-inflammatory drugs like suprofen (B1682721) and tiaprofenic acid, as well as anticancer agents such as raltitrexed. nih.gov The versatility of the thiophene ring, often synthesized through methods like the Vilsmeier-Haack reaction or Suzuki-Miyaura cross-coupling reactions, allows for the creation of a wide array of derivatives. nih.govsmolecule.com

The aldehyde functional group at the 2-position of the thiophene ring is highly reactive and serves as a key building block in organic synthesis. smolecule.comontosight.ai It readily participates in condensation reactions, acylations, and reductions, enabling the synthesis of more complex molecules. smolecule.com This reactivity is fundamental to its use in creating novel compounds with potential applications in medicinal chemistry and materials science. ontosight.aicymitquimica.com For instance, derivatives of thiophene-2-carbaldehyde (B41791) have been investigated for their antimicrobial and anticancer properties. smolecule.com

In materials science, thiophene derivatives are crucial for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The functionalization of materials like mesoporous silica (B1680970) with thiophene-2-carbaldehyde enhances their adsorptive properties, indicating potential uses in separation processes and environmental remediation. smolecule.com

Identification of Unaddressed Research Questions and Challenges

Despite the progress, several research questions and challenges remain. A significant gap exists in the comprehensive toxicological profiling of many thiophene derivatives, including this compound. While some derivatives are noted as structural warnings due to the potential formation of reactive metabolites, detailed studies are often lacking. researchgate.net

Furthermore, while the synthesis of various thiophene-2-carbaldehyde derivatives is well-established, developing more sustainable and efficient synthetic methods remains a challenge. This includes the use of greener solvents, catalysts, and reducing reaction times, for which microwave-assisted synthesis shows promise. researchgate.net

The exploration of the full therapeutic potential of this compound and its analogues is still in its early stages. While general antimicrobial and anticancer activities of related compounds are known, specific mechanisms of action and structure-activity relationships (SAR) for many derivatives are not fully elucidated. smolecule.com For example, while some thiophene derivatives are known to inhibit enzymes like cyclooxygenase (COX-2) and lipoxygenase (LOX), the specific inhibitory profile of this compound is an area for future investigation. mdpi.com

Emerging Trends in Thiophene Carbaldehyde Chemistry and Applications

Emerging trends in this field are pointing towards the development of highly specific and functionalized materials and therapeutic agents. One notable trend is the use of thiophene carbaldehydes in the synthesis of covalent organic frameworks (COFs). For instance, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) is used as a ligand linker in COFs that exhibit aggregation-induced emission (AIE), with applications in two-photon fluorescent probes for bio-imaging. ossila.com

Another trend is the development of dual-target inhibitors for complex diseases. Thiophene-based compounds are being explored as scaffolds for designing molecules that can simultaneously inhibit multiple enzymes, such as COX-2 and 5-LOX, which could lead to more effective anti-inflammatory drugs with fewer side effects. mdpi.com

The synthesis of novel chalcone (B49325) derivatives from thiophene-2-carboxamides and various aromatic aldehydes is also a promising area, with demonstrated potential for creating new antibacterial and antifungal agents. researchgate.net Furthermore, the incorporation of thiophene moieties into complex molecular architectures, such as in the synthesis of thiophene-2,5-dicarbohydrazide (B7745189) derivatives, is being investigated for potential anticancer applications. researchgate.net

Interdisciplinary Research Opportunities

The study of this compound and its derivatives presents numerous opportunities for interdisciplinary research. The intersection of organic chemistry, medicinal chemistry, and materials science is particularly fertile ground.

Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are crucial for the design, synthesis, and biological evaluation of new therapeutic agents. This includes in-vitro and in-vivo testing of novel thiophene derivatives for their efficacy and safety. nih.govnih.gov The use of computational tools, such as molecular docking, can further aid in understanding ligand-receptor interactions and guiding the design of more potent compounds. mdpi.com

Materials Science and Engineering: The development of advanced materials with tailored electronic and optical properties requires close collaboration between chemists and materials scientists. The synthesis of novel thiophene-based polymers and COFs for applications in electronics, photonics, and sensor technology is a key area for such interdisciplinary work. nih.govossila.com

Pharmacology and Toxicology: A deeper understanding of the metabolic pathways and potential toxicity of thiophene derivatives necessitates joint research between pharmacologists and toxicologists. This is essential for the safe development of new drugs based on the thiophene scaffold. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 5-Phenoxy-thiophene-2-carbaldehyde?

Methodological Answer:

The synthesis typically involves functionalizing the thiophene ring via Vilsmeier-Haack formylation or nucleophilic substitution. For example:

Vilsmeier Reaction : React thiophene derivatives with dimethylformamide (DMF) and POCl₃ to introduce the aldehyde group at the 2-position .

Phenoxy Substitution : Introduce the phenoxy group via SNAr (nucleophilic aromatic substitution) using phenol and a halogenated thiophene precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-substitution.

Basic: How is the structure of this compound confirmed?

Methodological Answer:

Use a combination of:

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding and supramolecular packing can be analyzed for stability insights .

- Spectroscopy :

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., unexpected NMR shifts) may arise from:

- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism. Use low-temperature NMR to stabilize dominant forms .

- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Advanced: What computational methods predict reactivity for functionalization?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Study solvent interactions and steric hindrance around the phenoxy group using GROMACS .

- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) via AutoDock Vina for drug design applications .

Advanced: How to optimize experimental design for biological activity studies?

Methodological Answer:

- Dose-Response Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) across concentrations (1–100 µM) .

- Controls : Include positive controls (e.g., indomethacin for COX-2) and vehicle controls (DMSO < 0.1%).

- Metabolic Stability : Perform hepatic microsome assays to assess phase I/II metabolism .

Advanced: What are the challenges in scaling up synthesis?

Methodological Answer:

- Reagent Compatibility : Replace POCl₃ (corrosive) with safer alternatives (e.g., PCl₃ with DMF) for large-scale Vilsmeier reactions .

- Purification : Switch from column chromatography to fractional distillation or continuous crystallization .

- Byproduct Management : Optimize reaction time/temperature to minimize di- or tri-substituted byproducts .

Advanced: How to analyze degradation pathways under varying conditions?

Methodological Answer:

- Oxidative Degradation : Expose to H₂O₂ or UV light; monitor via HPLC-MS for aldehyde oxidation to carboxylic acid .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for thiophene derivatives) .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.